1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine
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Overview
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a fluoromethyl group and a sulfonyl group attached to a chlorothiophene moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Moiety: The chlorothiophene ring can be synthesized through chlorination of thiophene using reagents like sulfuryl chloride.
Sulfonylation: The chlorothiophene is then subjected to sulfonylation using reagents such as chlorosulfonic acid to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors like 4-fluoromethylpiperidine.
Coupling Reaction: Finally, the chlorothiophene sulfonyl moiety is coupled with the piperidine ring under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine is unique due to the presence of both the fluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClFNO2S2 |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(fluoromethyl)piperidine |
InChI |
InChI=1S/C10H13ClFNO2S2/c11-9-1-2-10(16-9)17(14,15)13-5-3-8(7-12)4-6-13/h1-2,8H,3-7H2 |
InChI Key |
MTHZZXFCCYGOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)S(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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